Malononitrile

Beschreibung

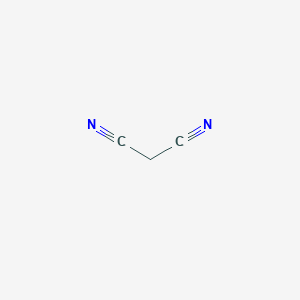

Structure

3D Structure

Eigenschaften

IUPAC Name |

propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUONGYYJJVDODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2, Array, CH2(CN)2 | |

| Record name | MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | malononitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Malononitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021907 | |

| Record name | Propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Malononitrile appears as a white-colored crystalline solid. Denser than water and soluble in water. Toxic by ingestion and may severely irritate skin and eyes. May polymerize violently if exposed to temperatures above 266 °F. Used to make other chemicals., Other Solid, White powder or colorless crystals; Note: Melts above 90 degrees F. Forms cyanide in the body; [NIOSH], COLOURLESS CRYSTALS OR WHITE POWDER., White powder or colorless crystals. [Note: Melts above 90 °F. Forms cyanide in the body.] | |

| Record name | MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

424 to 426 °F at 760 mmHg (EPA, 1998), 218-219 °C @ 760 mm Hg, 218-220 °C, 426 °F | |

| Record name | MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

266 °F (EPA, 1998), 266 °F, 266 °F (OPEN CUP), 112 °C o.c., (oc) 266 °F | |

| Record name | MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), SOL IN ACETIC ACID, CHLOROFORM, Soluble in acetone and benzene, In water, 1.33X10+5 mg/l @ 25 °C, In ethanol, 0.40 g/ml @ 25 °C; in ether, 0.20 g/ml @ 25 °C, Solubility in water, g/100ml at 20 °C: 13.3 (moderate), 13% | |

| Record name | MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.191 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1910 @ 20 °C/4 °C, 1.19 g/cm³, 1.19 | |

| Record name | MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.3 | |

| Record name | MALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 [mmHg], 0.200 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 27 | |

| Record name | Malononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless solid, White powder or colorless crystals | |

CAS No. |

109-77-3 | |

| Record name | MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALONONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/malononitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL1KKS93J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OO3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

90 °F (EPA, 1998), 32 °C, 30-34 °C, 90 °F | |

| Record name | MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Malononitrile Synthesis from Cyanoacetamide: An In-depth Technical Guide

Malononitrile is a highly reactive and versatile organic intermediate, pivotal in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, pesticides, and polymers.[1] One of the most established and straightforward methods for its preparation is the dehydration of cyanoacetamide. This guide provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.

Reaction Overview

The core transformation involves the removal of a molecule of water from cyanoacetamide (C₃H₄N₂O) to yield this compound (C₃H₂N₂). This is achieved using a dehydrating agent.

General Reaction Scheme: NC-CH₂-CONH₂ → [Dehydrating Agent] → NC-CH₂-CN + H₂O

Commonly employed dehydrating agents include phosphorus compounds like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), as well as non-phosphorus-based systems such as cyanuric chloride in the presence of a catalyst.[2][3] The choice of reagent and conditions significantly impacts yield, purity, and the generation of waste products.

Experimental Protocols

Detailed methodologies for key synthesis routes are presented below.

This classic method utilizes phosphorus oxychloride as the dehydrating agent, often in a solvent like ethylene (B1197577) dichloride. The addition of salt can result in a more granular and easily filterable solid byproduct.[4]

Protocol:

-

In a 12-liter three-necked round-bottom flask equipped with a powerful stirrer and a reflux condenser, place 1260 g (15 moles) of cyanoacetamide, 1 kg of salt, and 5 L of ethylene dichloride.[4]

-

Stir the mixture rapidly for 15 minutes.

-

Add 800 mL (8.75 moles) of phosphorus oxychloride.[4]

-

Reflux the mixture for 8 hours using an oil bath. Note: This reaction evolves hydrogen chloride (HCl) gas and should be performed in a fume hood or with a gas trap.[4]

-

Cool the mixture to room temperature and filter to remove the solid precipitate.

-

Wash the collected solid with 500 mL of ethylene dichloride.[4]

-

Combine the filtrates and distill off the solvent.

-

Decant the residual crude nitrile into a new flask.

-

Purify the crude this compound by distillation under reduced pressure. The fraction boiling at 113–118°C/25 mm Hg is collected.[4]

-

For higher purity, a redistillation can be performed, collecting the fraction at 92–94°C/8 mm Hg.[4]

Phosphorus pentachloride is another effective, albeit aggressive, dehydrating agent for this conversion.[5]

Protocol:

-

Thoroughly mix 150 g (1.8 moles) of pure cyanoacetamide with 150 g (0.7 mole) of phosphorus pentachloride in a large mortar.[5]

-

Quickly transfer the mixture to a 1-liter Claisen flask equipped with a thermometer and an air-intake tube.[5]

-

Connect the flask to a filter flask via a double-length air condenser and evacuate the system to approximately 30 mm Hg.[5]

-

Immerse the Claisen flask in a boiling water bath. The mixture will melt and darken.

-

Boiling commences after about 15 minutes as hydrogen chloride and phosphorus oxychloride are liberated, causing the pressure to rise.[5]

-

Continue heating until the reaction subsides (approximately 45-60 minutes).

-

Allow the flask to cool slightly and then distill the this compound under reduced pressure. The fraction boiling at 110–120°C/25 mm Hg is collected, yielding the product as a yellowish oil that solidifies on cooling.[5]

This improved process avoids the use of phosphorus-based reagents, thereby eliminating phosphate (B84403) waste.[2][6] It operates under milder conditions and produces high-purity this compound.[6] N,N-dimethylformamide (DMF) acts as a catalyst in this system.[2]

Protocol:

-

In a 250 mL three-neck flask equipped with a stirrer, thermometer, and condenser, dissolve 8.4 g (0.1 mol) of cyanoacetamide in 20 mL of a polar solvent (e.g., acetonitrile).[7]

-

Add a catalytic amount of DMF. The optimal amount is approximately 0.16 moles per mole of cyanoacetamide (in this case, ~1.2 mL, 0.016 mol).[1][2]

-

Maintain the solution at a temperature between 50°C and 60°C.[2][6]

-

Slowly add 6.27 g (0.034 mol) of cyanuric chloride, possibly dissolved in a small amount of the solvent, over a period of 1-2 hours.[6]

-

Continue stirring the reaction mixture at 50-60°C for 10-12 hours. The reaction progress can be monitored by Gas Chromatography (GC).[2][6]

-

Cool the mixture to room temperature and filter to remove the precipitated cyanuric acid.[2]

-

Concentrate the filtrate by heating under vacuum to remove the solvent.

-

Purify the this compound by vacuum distillation to yield the final product.[2][6]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from the described experimental protocols, allowing for easy comparison of their effectiveness and conditions.

Table 1: Phosphorus-Based Dehydration Methods

| Dehydrating Agent | Molar Ratio (Agent:Cyanoacetamide) | Solvent | Temperature | Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| POCl₃ | ~0.58 : 1 | Ethylene Dichloride | Reflux | 8h | 57-66% (up to 80% in small runs) | Redistilled | [4] |

| PCl₅ | ~0.39 : 1 | None (neat) | Boiling Water Bath | ~1h | 65-71% | Distilled |[5] |

Table 2: Cyanuric Chloride-Based Dehydration Methods

| Dehydrating Agent | Catalyst (mol ratio to Cyanoacetamide) | Solvent | Temperature | Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| Cyanuric Chloride | DMF (0.16) | Acetonitrile | 50-60°C | 10-12h | 72% | >98% | [7] |

| Cyanuric Chloride | DMF (0.26) | Acetonitrile | 50-60°C | 10-12h | 67% | >98% | [2][6] |

| Cyanuric Chloride | DMF (0.26) | Ethyl Acetate | 50-60°C | 10-12h | 52% | >98% | [2][6] |

| Cyanuric Chloride | DMF (0.26) | 1,4-Dioxane | 50-60°C | 10-12h | 53% | >98% | [2] |

| Cyanuric Chloride | DMF (N/A) | Tetrahydrofuran | 50-60°C | 1-2h addition | 44% | 98% |[2][6] |

Mandatory Visualizations

Diagrams created using Graphviz illustrate the experimental workflow and the catalytic cycle of the modern synthesis method.

Caption: General experimental workflow for the dehydration of cyanoacetamide.

References

- 1. data.epo.org [data.epo.org]

- 2. US6353126B1 - Process for the production of this compound - Google Patents [patents.google.com]

- 3. Buy this compound | 109-77-3 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP1065198A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 7. CA2312514A1 - Process for the production of this compound - Google Patents [patents.google.com]

Malononitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Versatile Synthetic Building Block

Introduction

Malononitrile, also known as propanedinitrile, is a highly reactive and versatile organic compound that serves as a critical building block in a multitude of synthetic applications.[1][2][3] Its unique chemical structure, characterized by a methylene (B1212753) group activated by two adjacent nitrile functionalities, imparts a high degree of acidity to the central carbon, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of the role of its derivatives in modulating critical biological signaling pathways, with a particular focus on applications relevant to drug discovery and development.

Physical and Chemical Properties

This compound is a colorless to white crystalline solid at room temperature, often appearing yellow or brown in aged samples.[4][5] It possesses a faint, sweet odor.[6] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃H₂N₂ | [7][8] |

| Molecular Weight | 66.06 g/mol | [7][9] |

| Appearance | Colorless to white crystalline solid | [4][5] |

| Melting Point | 30-32 °C | [4][5] |

| Boiling Point | 220 °C (at 760 mmHg) | [4][5] |

| Density | 1.049 g/mL at 25 °C | [4][5] |

| Vapor Pressure | 1 hPa at 50 °C | [10] |

| Flash Point | 112 °C (234 °F) | [10] |

| Autoignition Temperature | 365 °C | [10] |

| Refractive Index (n_D) | 1.4150 at 34 °C | [11] |

| pKa (in water) | 11 | [12] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | 13.3 g/100 mL (20 °C) | [13] |

| Ethanol (B145695) | Soluble | [14] |

| Ether | Soluble | [14] |

| Acetone | Soluble | [14] |

| Benzene | Soluble | [14] |

| Chloroform | Soluble | [14] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [15] |

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dominated by the acidity of the methylene protons, which can be readily abstracted by a base to form a stabilized carbanion. This carbanion serves as a potent nucleophile in a variety of important organic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of this compound, involving the reaction of the this compound carbanion with an aldehyde or ketone to form an α,β-unsaturated dinitrile, often referred to as a benzylidenethis compound (B1330407) when an aromatic aldehyde is used.[16] This reaction is a powerful tool for the formation of carbon-carbon double bonds.[17]

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that utilizes this compound, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base to synthesize highly substituted 2-aminothiophenes.[6][18] This reaction is of significant importance in medicinal chemistry as the thiophene (B33073) core is a common scaffold in many pharmaceutical agents.[17]

Polymerization

This compound can undergo violent polymerization when heated above 130 °C or in the presence of strong bases.[1] This reactivity should be carefully considered during its handling and storage.

Experimental Protocols

Synthesis of this compound from Cyanoacetamide

A common laboratory-scale synthesis of this compound involves the dehydration of cyanoacetamide using a dehydrating agent such as phosphorus pentoxide or phosphorus oxychloride.[9][19] A newer approach utilizes a mixture of phosphorus oxychloride and solid phosgene, which has been shown to improve yield and product quality while generating no solid waste.[20]

Modern Synthesis Protocol (Phosphorus Oxychloride and Solid Phosgene): [20]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a condenser with an absorption device, add the solvent, cyanoacetamide, phosphorus oxychloride, and solid phosgene.

-

Reaction: Heat the resulting suspension to 50-90 °C and maintain this temperature for the duration of the reaction.

-

Work-up: After the reaction is complete, heat and distill the solution to recover the solvent and excess phosphorus oxychloride.

-

Purification: Subject the distillation residue to vacuum distillation to obtain pure this compound.

Knoevenagel Condensation of Benzaldehyde (B42025) with this compound

This protocol describes a green chemistry approach to the Knoevenagel condensation using sonication and a catalytic amount of ammonium (B1175870) acetate (B1210297) in a solvent-free environment.[4]

Greener Knoevenagel Condensation Protocol: [4]

-

Reaction Setup: In a 50 mL beaker, mix 0.01 mol of benzaldehyde with 0.01 mol of this compound.

-

Catalyst Addition: Add a catalytic amount (a pinch) of ammonium acetate to the mixture with continuous stirring using a glass rod.

-

Reaction: Sonicate the reaction mixture at room temperature for 5-7 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Weigh the crude product. Recrystallize the crude product from a mixture of n-hexane and ethyl acetate. Filter the crystals and dry them to obtain the pure benzylidenethis compound.

Gewald Aminothiophene Synthesis with Cyclohexanone (B45756) and this compound

This protocol outlines the synthesis of a 2-aminothiophene derivative using cyclohexanone, this compound, and elemental sulfur.[15]

Gewald Reaction Protocol: [15]

-

Reaction Setup: In a 100 mL round-bottomed flask, combine cyclohexanone (10 mmol), this compound (10 mmol), and elemental sulfur (10 mmol).

-

Solvent and Catalyst: Add 20 mL of water and 2 mL of triethylamine (B128534) to the flask.

-

Reaction: Stir the mixture vigorously at room temperature for 12 hours. A solid precipitate will form.

-

Work-up and Purification: Collect the solid by vacuum filtration and wash it with water. Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.

Role in Signaling Pathways and Drug Development

Derivatives of this compound, particularly benzylidenemalononitriles (BMNs), have garnered significant attention in the field of drug discovery due to their ability to modulate various signaling pathways.[21] A key area of interest is their activity as tyrosine kinase inhibitors.[22][23]

Tyrosine kinases are a class of enzymes that play a crucial role in cell signaling, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. BMNs have been shown to inhibit the activity of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and HER2.[24][25]

The mechanism of inhibition often involves the BMN derivative binding to the ATP-binding site of the tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules and disrupting the signaling cascade that leads to uncontrolled cell growth.[22] This makes BMNs and their analogs promising lead compounds for the development of novel anticancer therapeutics.[21]

Furthermore, some this compound derivatives have been investigated for their ability to activate cellular resistance to oxidative stress through the modulation of pathways such as the Keap1/Nrf2 and MAP kinase pathways.[21]

Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely performed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ shows a singlet at approximately 3.60 ppm, corresponding to the two equivalent methylene protons.[20]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of this compound displays two signals: one for the methylene carbon and another for the two equivalent nitrile carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by a strong, sharp absorption band around 2270 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile groups.[21]

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 66.[26]

Safety and Handling

This compound is a toxic and hazardous substance that must be handled with extreme care in a well-ventilated fume hood.[3]

-

Toxicity: It is toxic by inhalation, ingestion, and skin absorption. Exposure can lead to symptoms such as dizziness, nausea, convulsions, and respiratory distress.[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.

-

Storage: Store in a cool, dry, well-ventilated area away from strong bases and sources of ignition.[16]

-

Disposal: Dispose of this compound and its waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of immense synthetic utility, with its reactivity being central to a number of important organic transformations. Its derivatives have shown significant promise in the field of drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer. A thorough understanding of its physical and chemical properties, coupled with safe and efficient experimental protocols, is essential for researchers and scientists working to unlock the full potential of this versatile molecule.

References

- 1. Monosubstituted Malononitriles: Efficient One-Pot Reductive Alkylations of this compound with Aromatic Aldehydes [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. US3497546A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. BENZYLIDENEthis compound | 2700-22-3 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. One-pot photoenzymatic synthesis of β-chiral this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (3,4-Dimethoxybenzylidene)this compound | 2972-80-7 | Benchchem [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 15. CN104945278A - this compound synthesis method - Google Patents [patents.google.com]

- 16. Gewald Reaction [organic-chemistry.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. CN107827777B - Synthesis method of this compound - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]

- 22. Synthesis of New Derivatives of Benzylidinethis compound and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. ias.ac.in [ias.ac.in]

- 26. Synthesis of benzylidenethis compound by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Malononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of malononitrile, a key building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with established experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The simplicity of its spectrum is indicative of its symmetrical structure.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| 1H | 3.604[1][2] | Singlet |

| 13C | 8.77 (CH2), 109.35 (CN)[2] | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption bands corresponding to its nitrile and methylene (B1212753) functional groups.

Table 2: Principal Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm-1) | Description |

| C≡N | ~2254[3] | Nitrile stretch |

| C-H | ~2900-3000 | Methylene C-H stretch |

| CH2 | ~1400[3] | Methylene scissoring |

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and characteristic fragmentation pattern upon ionization.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 66 | 100.0 | [M]+ (Molecular ion)[1] |

| 65 | 11.1 | [M-H]+[1] |

| 39 | 27.0 | [C2HN]+ |

| 38 | 28.5 | [C2H2N]+ |

| 28 | 10.3 | [CH2N]+ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the dehydration of cyanoacetamide. The following protocol is adapted from Organic Syntheses.

Procedure:

-

Mixing of Reagents: In a fume hood, thoroughly mix 150 g (1.8 moles) of pure cyanoacetamide with 150 g (0.7 mole) of phosphorus pentachloride in a large mortar.

-

Reaction Setup: Transfer the mixture quickly to a 1-liter Claisen flask equipped with a thermometer and an air-intake tube. Connect the flask to a double-length air condenser, which in turn is connected to a filter flask and a water pump.

-

Reaction Conditions: Evacuate the system to approximately 30 mm of mercury. Immerse the Claisen flask in a boiling water bath. The mixture will melt and the color will deepen to orange. Boiling typically commences within fifteen minutes.

-

Distillation: After the initial reaction subsides, remove the distilling flask from the water bath, wipe it dry, and place it in an oil bath preheated to 140°C. Collect the fraction boiling between 113°C and 125°C at 30 mm Hg.

-

Purification: The collected this compound can be further purified by redistillation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for 13C NMR.

-

Acquire the 1H NMR spectrum, followed by the 13C NMR spectrum.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain the frequency domain spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

IR Spectroscopy

Sample Preparation (ATR Method):

-

Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm-1.

-

Acquire a background spectrum of the empty ATR crystal prior to running the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

For direct injection, a small amount of the solid sample is placed in a capillary tube and introduced into the ion source of the mass spectrometer.

-

Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL for analysis via a gas chromatograph (GC) inlet.

Data Acquisition:

-

The sample is ionized using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Visualizations

The following diagrams illustrate the synthesis workflow and the general process for spectroscopic analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide to the Crystal Structure of Malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of malononitrile, a key building block in organic synthesis. The document summarizes crystallographic data for its known polymorphs, details experimental protocols for crystal growth and X-ray diffraction, and presents visualizations of experimental workflows and molecular interactions.

Introduction to this compound and its Crystalline Phases

This compound (CH₂ (CN)₂), a colorless, crystalline solid, is a versatile precursor in the synthesis of various pharmaceuticals and other organic compounds. In the solid state, this compound exhibits polymorphism, existing in at least four distinct crystalline phases under ambient pressure: α, β, γ, and δ. Understanding the precise three-dimensional arrangement of atoms within these crystal structures is crucial for controlling solid-state properties and reaction outcomes.

Crystallographic Data of this compound Polymorphs

The crystallographic parameters for the α, β, γ, and δ phases of this compound have been determined through various diffraction techniques. The data for the α and δ phases were obtained from neutron powder diffraction studies, while the space groups for the β and γ phases have been identified.[1]

| Phase | Temperature Range | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | V (ų) |

| α | < 141 K | Monoclinic | P2₁/n | 7.81624(9) | 7.4227(1) | 6.01624(9) | 90 | 99.394(1) | 90 | 4 | 344.3 |

| β | 260 K - 294.7 K | Triclinic | P1 | - | - | - | - | - | - | - | - |

| γ | > 294.7 K | Monoclinic | P2₁/n | - | - | - | - | - | - | - | - |

| δ | 141 K - 260 K | Tetragonal | I4₁cd | 7.2918(2) | 7.2918(2) | 14.4455(4) | 90 | 90 | 90 | 16 | 768.9 |

Table 1: Crystallographic data for the known phases of this compound. Data for α and δ phases are from neutron powder diffraction at 5 K and 260 K, respectively.[1] Dashes indicate data that is not yet fully determined from single-crystal X-ray diffraction.

Experimental Protocols

Single Crystal Growth of this compound

Obtaining high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For this compound, several methods can be employed:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks can yield well-formed crystals.[2][3]

-

Slow Cooling: A saturated solution of this compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. This gradual decrease in temperature reduces the solubility of this compound, promoting crystallization. The use of seed crystals can aid in this process.[4][5]

-

Vapor Diffusion: A concentrated solution of this compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent in which this compound is insoluble (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the this compound solution, inducing crystallization.[6][7][8]

A detailed patent describes a method for the purification of this compound by crystallization from isopropanol, which can be adapted for growing single crystals. The process involves dissolving crude this compound in isopropanol at around 40-50 °C, followed by rapid cooling to below 25 °C and the addition of seed crystals to induce crystallization.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

The following protocol outlines a standard procedure for SC-XRD analysis, based on common practices for organic small molecules.

-

Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to obtain the final, accurate crystal structure. Software such as SHELXS and SHELXL are commonly used for this purpose.[9]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of this compound.

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, weak C-H···N hydrogen bonds are expected to play a significant role in the packing of the molecules in the solid state. The following diagram illustrates a hypothetical interaction between two this compound molecules.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, summarizing the crystallographic data for its known polymorphs and outlining the experimental procedures for crystal growth and X-ray diffraction analysis. The provided visualizations offer a clear understanding of the experimental workflow and potential intermolecular interactions. Further research focusing on obtaining high-quality single-crystal X-ray diffraction data for the β and γ phases is necessary to complete the crystallographic characterization of this important organic compound.

References

- 1. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 2. (E)-2-(1,3-Diphenylallylidene)this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US2809986A - Method for the purification of this compound - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. unifr.ch [unifr.ch]

- 7. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Reactivity of Malononitrile: An In-depth Technical Guide for Researchers

For Immediate Release

Malononitrile, a seemingly simple dinitrile, is a powerhouse of reactivity in organic synthesis, serving as a versatile building block for a vast array of heterocyclic and carbocyclic compounds. Its unique electronic structure, featuring a highly acidic methylene (B1212753) group flanked by two electron-withdrawing nitrile functionalities, allows it to react readily with both electrophiles and nucleophiles. This dual reactivity makes it an invaluable tool for researchers, scientists, and drug development professionals in the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the core reactivity of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in the laboratory.

Reactivity with Electrophiles: The Acidic Methylene as a Nucleophilic Hub

The exceptional acidity of the methylene protons in this compound (pKa ≈ 11) is the cornerstone of its reactivity towards electrophiles. In the presence of a base, this compound is readily deprotonated to form a resonance-stabilized carbanion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

One of the most prominent reactions of this compound is the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β-unsaturated dinitriles, also known as alkylidenemalononitriles.[1][2] This reaction is a cornerstone of organic synthesis due to its high efficiency and broad substrate scope.[3][4]

Table 1: Knoevenagel Condensation of this compound with Various Aldehydes

| Entry | Aldehyde | Catalyst/Solvent | Time | Temperature | Yield (%) | Reference |

| 1 | Benzaldehyde | Water:Glycerol (1:1) | 24 h | Room Temp | 99 | [5] |

| 2 | 4-Chlorobenzaldehyde (B46862) | Water:Glycerol (1:1) | 24 h | Room Temp | 95 | [5] |

| 3 | 4-Nitrobenzaldehyde | Fe3O4@SiO2-CPTMS-DABCO / EtOH | 5 min | Room Temp | 99 | [6] |

| 4 | Vanillin | Water:Glycerol (1:1) | 24 h | Room Temp | 95 | [5] |

| 5 | Furfural | Piperidine / EtOH | 30 min | Reflux | 85 | [3] |

Experimental Protocol: Synthesis of 2-(4-Chlorobenzylidene)this compound [5]

-

Materials: 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg), this compound (1.1 mmol, 72.7 mg), Water (2.5 mL), Glycerol (2.5 mL).

-

Procedure:

-

To a 25 mL round-bottomed flask, add 4-chlorobenzaldehyde and this compound.

-

Add 5 mL of a pre-mixed 1:1 solution of water and glycerol.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold water (2 x 5 mL).

-

Dry the product in a desiccator to obtain 2-(4-chlorobenzylidene)this compound.

-

Michael Addition

The this compound carbanion readily participates in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.[1]

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component synthesis of 2-aminothiophenes.[7][8] It involves the reaction of a carbonyl compound with this compound and elemental sulfur in the presence of a base.[9] The reaction proceeds via an initial Knoevenagel condensation.[9]

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene [8]

-

Materials: Acetone (10 mmol), this compound (10 mmol), Elemental Sulfur (10 mmol), Morpholine (B109124) (20 mol%), Ethanol (B145695).

-

Procedure:

-

In a round-bottom flask, dissolve acetone, this compound, and elemental sulfur in ethanol.

-

Add morpholine as a catalyst.

-

Reflux the mixture for the appropriate time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry.

-

Alkylation and Acylation

The nucleophilic carbanion of this compound can be alkylated with alkyl halides and acylated with acylating agents like acetic anhydride (B1165640).[10][11] Phase-transfer catalysis is often employed for efficient alkylation.[11]

Experimental Protocol: Synthesis of Acetylthis compound [10]

-

Materials: this compound, Acetic anhydride, Pyridine (catalyst), Diethyl ether, Hydrochloric acid (for workup), Sodium sulfate (B86663) (for drying).

-

Procedure:

-

In a round-bottom flask, dissolve this compound in diethyl ether.

-

Add a catalytic amount of pyridine.

-

Slowly add acetic anhydride to the reaction mixture.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Reactivity with Nucleophiles: The Electrophilic Nitrile Carbons

The carbon atoms of the nitrile groups in this compound are electrophilic and susceptible to attack by nucleophiles. This reactivity opens up pathways to a variety of nitrogen-containing heterocyclic compounds.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, including derivatives of this compound, to form cyclic α-cyanoenamines, which can be subsequently hydrolyzed to cyclic ketones.[12][13][14] This reaction is a powerful method for the synthesis of five- to eight-membered rings.[15][16]

Experimental Protocol: General Procedure for Thorpe-Ziegler Cyclization [12]

-

Materials: Dinitrile precursor, Strong base (e.g., sodium hydride), Anhydrous solvent (e.g., THF or toluene), Acid for hydrolysis (e.g., aqueous HCl).

-

Procedure:

-

Dissolve the dinitrile in the anhydrous solvent under an inert atmosphere.

-

Add the strong base portion-wise at a suitable temperature (often elevated).

-

Stir the reaction mixture until the cyclization is complete.

-

Carefully quench the reaction with water.

-

Add aqueous acid and heat the mixture to effect hydrolysis of the enamine intermediate.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography or distillation.

-

Nucleophilic Addition of Amines and Other Nucleophiles

Amines can add to the nitrile groups of this compound and its derivatives to form imines and enamines.[17][18][19][20] Other strong nucleophiles, such as Grignard reagents, can also add to the nitrile functionality, leading to the formation of ketones after hydrolysis.[21][22][23][24]

Multicomponent Reactions: A Hub for Molecular Diversity

This compound is a key reagent in a multitude of multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product that incorporates structural elements from each starting material.[1][25] A prominent example is the synthesis of 2-amino-3-cyanopyridines.[25][26][27][28]

Experimental Protocol: Synthesis of 2-Amino-3-cyanopyridine Derivatives [25]

-

Materials: Substituted aldehyde (1.0 mmol), Ketone (1.0 mmol), this compound (1.5 mmol), Ammonium acetate (2.0 mmol), Copper nanoparticles on charcoal (Cu/C) catalyst (2.0 mol%), Acetonitrile (B52724) (2.0 mL).

-

Procedure:

-

In a 25 mL flask, combine the aldehyde, ketone, this compound, ammonium acetate, and Cu/C nanocatalyst.

-

Add acetonitrile and stir the mixture at 80 °C.

-

Monitor the reaction progress with TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with hot ethanol.

-

Evaporate the solvent and purify the product by recrystallization or chromatography.

-

Conclusion

The reactivity of this compound is a testament to the power of functional group interplay in organic chemistry. Its ability to act as a potent nucleophile via its acidic methylene group and as an electrophile at its nitrile carbons makes it a remarkably versatile and indispensable reagent. The reactions outlined in this guide represent a fraction of the vast chemical space that can be explored using this compound, highlighting its continued importance in the synthesis of novel compounds for the pharmaceutical and materials science industries.

References

- 1. Recent developments using this compound in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knoevenagel Condensation Reactions of Cyano this compound-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 15. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 16. researchgate.net [researchgate.net]

- 17. fiveable.me [fiveable.me]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 20. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Grignard Reaction [organic-chemistry.org]

- 23. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. scielo.br [scielo.br]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Acidity of Malononitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile [CH₂(CN)₂], a key building block in organic synthesis, is widely utilized in the pharmaceutical and chemical industries for the preparation of a diverse range of compounds, including anticancer drugs, dyes, and other heterocyclic systems. Its synthetic utility is largely dictated by the pronounced acidity of its methylene (B1212753) protons, a feature that facilitates a variety of crucial carbon-carbon bond-forming reactions. This technical guide provides an in-depth analysis of the acidity and pKa of this compound, details experimental protocols for its determination, and illustrates its acidic nature through relevant reaction mechanisms.

Core Concept: The Acidity of this compound

The remarkable acidity of the C-H bonds in this compound stems from the powerful electron-withdrawing nature of the two adjacent nitrile (-C≡N) groups. These groups act through a combination of inductive and resonance effects to stabilize the resulting carbanion (the this compound anion) formed upon deprotonation.

The inductive effect involves the pulling of electron density away from the central carbon atom through the sigma bonds, making the attached protons more electropositive and thus more easily abstracted. More significantly, the resonance effect allows for the delocalization of the negative charge of the carbanion onto the two nitrogen atoms of the nitrile groups. This charge distribution greatly enhances the stability of the conjugate base, thereby increasing the acidity of the parent compound.

The equilibrium of this deprotonation is represented below:

MalononitrileBasethis compound AnionConjugate Acid

The stability of the this compound anion is the primary driver for the compound's notable acidity.

Quantitative Acidity: pKa Values